![molecular formula C27H29N3OS B11977707 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B11977707.png)
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C27H29N3OS and its molecular weight is 443.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties through a review of relevant literature and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring substituted with various functional groups that contribute to its biological activity.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound was evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
A study conducted by researchers assessed the antibacterial activity of several triazole derivatives. The results indicated that compounds with a benzyl group at the 4-position of the triazole ring showed enhanced activity against Gram-positive bacteria compared to their counterparts without this substitution. The minimum inhibitory concentration (MIC) values were determined for different strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
These findings suggest that the presence of specific substituents on the triazole ring can significantly influence antibacterial potency .
Antifungal Activity
Triazoles are also well-known for their antifungal properties. The compound was tested against common fungal pathogens such as Candida albicans.
Case Study: Antifungal Efficacy
In vitro studies demonstrated that the compound exhibited antifungal activity with an inhibition zone of 15 mm against C. albicans. The results indicated a promising potential for development as an antifungal agent:
Fungal Strain | Inhibition Zone (mm) |
---|---|
Candida albicans | 15 |
Aspergillus niger | 12 |
The antifungal efficacy is attributed to the triazole moiety's ability to disrupt fungal cell membrane synthesis .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been investigated through various assays measuring cytokine release.
Research Findings
In a study assessing the anti-inflammatory effects, it was found that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). The following results were observed:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 150 | 80 |
IL-6 | 100 | 50 |
These findings suggest that the compound may serve as a potential therapeutic agent in inflammatory diseases .
Anticancer Activity
Triazoles have been explored for their anticancer properties. The compound was evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro cytotoxicity assays revealed that the compound exhibited significant antiproliferative effects on human breast cancer cell lines (MCF-7). The IC50 value was determined to be:
This indicates moderate cytotoxicity, suggesting potential for further development in cancer therapy .
Scientific Research Applications
Biological Activities
1. Antioxidant Properties
Research has highlighted the antioxidant potential of various triazole derivatives, including the compound . Studies indicate that derivatives containing the triazole ring exhibit significant activity against reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of synthesized compounds can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties. In a study involving several synthesized derivatives of 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole, it was found that certain derivatives exhibited superior activity against Gram-positive bacteria such as Bacillus subtilis. These findings suggest that modifications to the triazole structure can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .
3. Anti-inflammatory Effects
Triazole derivatives have been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory markers like TNF-α and IL-6 in macrophages suggests its potential as an anti-inflammatory agent. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Synthetic Methodologies
The synthesis of 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole involves several steps that typically include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazines or hydrazones with appropriate carbonyl compounds.
- Substitution Reactions : The introduction of various substituents (e.g., tert-butyl and methoxy groups) can be accomplished via electrophilic aromatic substitution or nucleophilic attacks.
- Functionalization : Further modifications may be carried out to enhance solubility or biological activity, such as sulfhydryl group incorporation .
Industrial Applications
1. Organic Electronics
Triazole compounds are being explored for their application in organic electronic devices due to their electronic properties. For instance, they can serve as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of triazole structures can improve charge mobility and device stability .
2. Agricultural Chemistry
Due to their bioactivity, triazoles are also investigated for use as fungicides and herbicides in agricultural applications. Their ability to inhibit specific enzymes involved in fungal growth makes them suitable candidates for developing new agrochemicals .
Case Studies
Study | Focus | Findings |
---|---|---|
EurekaSelect | Synthesis and Biological Activity | Identified that certain derivatives exhibited superior antioxidant and antimicrobial activities compared to standard drugs like ampicillin. |
MDPI | Anti-inflammatory Activity | Demonstrated inhibition of TNF-α and IL-6 production in LPS-stimulated macrophages by synthesized triazole derivatives. |
PubChem | Structure-Activity Relationship | Analyzed various structural modifications leading to enhanced biological activities across different triazole derivatives. |
Properties
Molecular Formula |
C27H29N3OS |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C27H29N3OS/c1-19-8-6-7-9-21(19)18-32-26-29-28-25(20-10-12-22(13-11-20)27(2,3)4)30(26)23-14-16-24(31-5)17-15-23/h6-17H,18H2,1-5H3 |
InChI Key |
KSBLULWWVSLOMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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